molecular formula C9H7BrN4O2 B14257637 2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one CAS No. 400008-38-0

2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B14257637
CAS No.: 400008-38-0
M. Wt: 283.08 g/mol
InChI Key: XIDMVNQDMGDBSG-UHFFFAOYSA-N
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Description

2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that features a unique combination of functional groups, including an acetyl group, a bromine atom, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of a suitable cyclohexadienone derivative, followed by the introduction of the tetrazole ring through a cyclization reaction. The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of de-brominated products

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tetrazole ring can enhance binding affinity to certain proteins, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-6-chloro-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
  • 2-Acetyl-6-fluoro-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
  • 2-Acetyl-6-iodo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one

Uniqueness

The uniqueness of 2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one lies in the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

CAS No.

400008-38-0

Molecular Formula

C9H7BrN4O2

Molecular Weight

283.08 g/mol

IUPAC Name

1-[3-bromo-2-hydroxy-5-(2H-tetrazol-5-yl)phenyl]ethanone

InChI

InChI=1S/C9H7BrN4O2/c1-4(15)6-2-5(3-7(10)8(6)16)9-11-13-14-12-9/h2-3,16H,1H3,(H,11,12,13,14)

InChI Key

XIDMVNQDMGDBSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)C2=NNN=N2)Br)O

Origin of Product

United States

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